![molecular formula C11H15N3O B13886088 5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with methyl and isopropyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the pyrrolo[2,3-d]pyrimidine core with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or isopropyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[2,3-d]pyrimidine-4-one derivatives.
Reduction: Formation of reduced pyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.
科学的研究の応用
5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Shares a similar core structure but differs in the substituents and overall molecular configuration.
10-epi-γ-Eudesmol: Another compound with a similar core but different stereochemistry and substituents.
Uniqueness
5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substituents and the resulting biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
5,6-dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H15N3O/c1-5(2)9-13-10-8(11(15)14-9)6(3)7(4)12-10/h5H,1-4H3,(H2,12,13,14,15) |
InChIキー |
FIXUKLRKXHMZEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=O)NC(=N2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


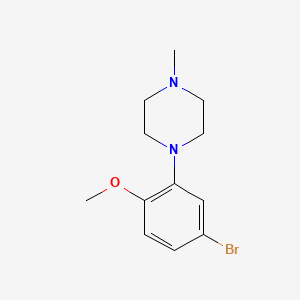
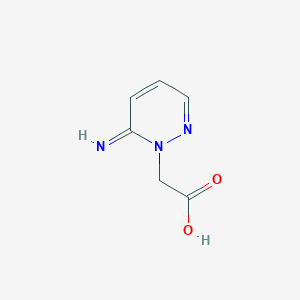


![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
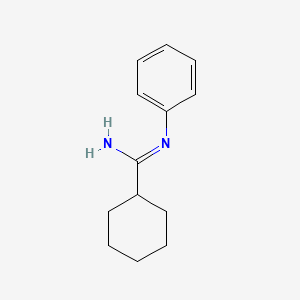
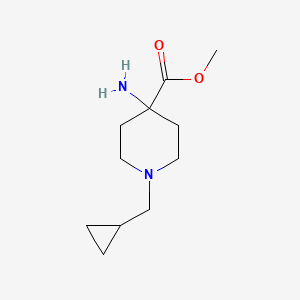

![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)

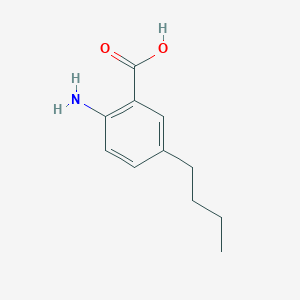
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
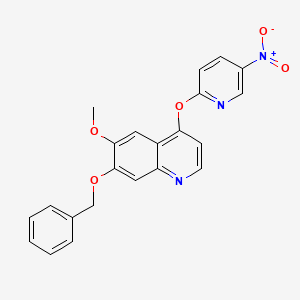
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
